Home > Products > Screening Compounds P55464 > cyclo[2Nal-Pro-D-Tyr-Arg-Arg]
cyclo[2Nal-Pro-D-Tyr-Arg-Arg] -

cyclo[2Nal-Pro-D-Tyr-Arg-Arg]

Catalog Number: EVT-10911999
CAS Number:
Molecular Formula: C39H51N11O6
Molecular Weight: 769.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclo[2Nal-Pro-D-Tyr-Arg-Arg] is a cyclic pentapeptide recognized for its significant antagonistic activity against the CXC chemokine receptor type 4 (CXCR4). This compound has garnered attention for its potential therapeutic applications, particularly in treating conditions like cancer and HIV, where CXCR4 plays a crucial role in cell signaling and migration. The compound's structure consists of five amino acids, including 2-Naphthylalanine, Proline, D-Tyrosine, Arginine, and Arginine, which contribute to its biological activity and specificity.

Source

Cyclo[2Nal-Pro-D-Tyr-Arg-Arg] is synthesized through chemical methods rather than being derived from natural sources. It is primarily produced in laboratory settings for research purposes.

Classification

This compound falls under the category of cyclic peptides, which are characterized by a circular arrangement of amino acids. It is classified as a peptide antagonist due to its ability to inhibit receptor activity.

Synthesis Analysis

Methods

The synthesis of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] typically involves solid-phase peptide synthesis (SPPS) followed by macrocyclization. The process includes several key steps:

  1. Solid-Phase Peptide Synthesis: The individual amino acids are sequentially added to a solid support, allowing for the formation of peptide bonds.
  2. Macrocyclization: This step involves the formation of a cyclic structure through the reaction of terminal functional groups in the peptide chain, often facilitated by reagents that promote cyclization.

Technical Details

The macrocyclization process can utilize various methods, including:

  • Nitrile Oxide-Mediated C-N Bond Formation: This technique is instrumental in creating amidine substructures within the peptide.
  • Optimization Techniques: High-performance liquid chromatography (HPLC) is employed for purification to ensure high yield and purity of the final product.
Molecular Structure Analysis

Structure

The molecular formula of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] is C39H51N11O6C_{39}H_{51}N_{11}O_{6}. Its structure features a cyclic arrangement that enhances its stability and biological activity.

Data

The compound's structural data can be visualized through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods confirm the integrity of the cyclic structure and provide insights into its conformational properties.

Chemical Reactions Analysis

Reactions

Cyclo[2Nal-Pro-D-Tyr-Arg-Arg] primarily engages in substitution reactions due to the presence of reactive functional groups. Key reactions include:

  • Substitution Reactions: These involve nucleophilic attacks on the amidine and peptide bonds within the structure.

Technical Details

Common reagents used in reactions involving this compound include nitrile oxides for cyclization and various protecting groups during synthesis to ensure selectivity. The major product formed from these reactions is the cyclic pentapeptide itself, which can undergo further modifications to create derivatives with altered biological activities.

Mechanism of Action

The mechanism of action for cyclo[2Nal-Pro-D-Tyr-Arg-Arg] involves binding to the CXCR4 receptor. By inhibiting this interaction, the compound prevents the binding of its natural ligand, stromal cell-derived factor 1 (SDF-1). This blockade disrupts downstream signaling pathways critical for cell migration, proliferation, and survival, making it a potent candidate for therapeutic intervention in diseases where CXCR4 is implicated.

Physical and Chemical Properties Analysis

Physical Properties

Cyclo[2Nal-Pro-D-Tyr-Arg-Arg] exhibits characteristics typical of cyclic peptides:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Generally soluble in organic solvents and water at specific pH levels.

Chemical Properties

The chemical properties include:

  • Stability: The cyclic structure contributes to enhanced stability compared to linear peptides.
  • Reactivity: The presence of functional groups allows for various chemical modifications that can alter its biological activity.

Relevant data regarding melting point, boiling point, or specific reactivity profiles are often determined through experimental studies.

Applications

Scientific Uses

Cyclo[2Nal-Pro-D-Tyr-Arg-Arg] has been extensively investigated for several applications:

  1. Chemistry: Serves as a model compound for studying cyclic peptide synthesis and macrocyclization techniques.
  2. Biology: Explored for its role in inhibiting CXCR4, providing insights into cell signaling mechanisms.
  3. Medicine: Considered a potential therapeutic agent for conditions like HIV and cancer due to its ability to block CXCR4-mediated pathways.
  4. Industry: Holds promise in drug development targeting CXCR4-related pathways, contributing to advancements in therapeutic strategies against various diseases.
Introduction: CXCR4 as a Therapeutic Target in Oncology

The C-X-C chemokine receptor type 4 (CXCR4), a class A G-protein coupled receptor, is overexpressed in at least 23 cancer types, including breast, prostate, ovarian, and pancreatic malignancies. Its endogenous ligand, C-X-C motif chemokine ligand 12 (CXCL12), is constitutively secreted by stromal cells in bone marrow, lymph nodes, liver, and lungs. The CXCR4/CXCL12 axis drives tumor progression through bidirectional crosstalk between cancer cells and the tumor microenvironment. Historically, CXCR4 gained prominence as an HIV coreceptor, accelerating the development of antagonists like Plerixafor. However, oncology applications now dominate research, focusing on disrupting CXCR4-mediated metastasis and microenvironment remodeling. Peptide-based antagonists offer distinct advantages, including high target specificity and reduced off-target effects compared to small molecules, positioning cyclo[2Nal-Pro-D-Tyr-Arg-Arg] as a structurally optimized candidate. [1] [4] [7]

Pathophysiological Significance of CXCR4/CXCL12 Axis in Tumor Microenvironment Remodeling

CXCR4 activation initiates multiple oncogenic signaling cascades upon CXCL12 binding:

  • G-Protein Dependent Pathways: Dissociation of Gαi and Gβγ subunits triggers phospholipase Cβ (PLCβ) activation, generating inositol trisphosphate (IP3) and diacylglycerol (DAG). This elevates intracellular calcium and activates protein kinase C (PKC), driving chemotaxis and cell survival. Concurrently, Gαi inhibits adenylate cyclase, reducing cyclic adenosine monophosphate (cAMP) and releasing constraints on cell migration. [1] [9]
  • Downstream Effectors: The Gβγ dimer activates phosphoinositide 3-kinase (PI3K), stimulating Akt and mammalian target of rapamycin (mTOR) pathways. This promotes tumor cell survival and proliferation. Simultaneously, Ras/mitogen-activated protein kinase (MAPK) activation facilitates gene transcription for metastatic adaptation. [1] [4]
  • Immunosuppressive Niche: CXCR4/CXCL12 signaling recruits myeloid-derived suppressor cells (MDSCs), M2 macrophages, and regulatory T cells while inhibiting cytotoxic T-cell infiltration. This shields tumors from immune surveillance. Notably, CXCR4 co-internalizes with CD47, enabling macrophage phagocytosis of tumor cells—a process termed ImmunoGenic Surrender. However, this antitumor effect is often overwhelmed by microenvironmental immunosuppression. [1] [4]

Table 1: CXCR4-Activated Signaling Pathways in Cancer

PathwayKey EffectorsOncogenic Outcomes
iAdenylate cyclase inhibitionEnhanced cell migration
Gβγ/PI3KAkt/mTOR activationCell survival, proliferation
PLCβ/PKCCalcium flux, ERK phosphorylationChemotaxis, invasion
JAK/STATSTAT3 nuclear translocationGene transcription, immune evasion

Role of CXCR4 Overexpression in Metastatic Dissemination to CXCL12-Expressing Niches

CXCR4 overexpression transforms cancer cells into "metastatic missiles" directed toward organs with high CXCL12 secretion:

  • Pre-Metastatic Niche Formation: Hypoxia-inducible factor 1α (HIF-1α) upregulates CXCR4 in primary tumors. Cancer cells then follow CXCL12 gradients to bone marrow (expressing 12.3 ng/mL CXCL12), lymph nodes (8.7 ng/mL), lungs (6.1 ng/mL), or liver (5.8 ng/mL). Stromal fibroblasts and osteoblasts in these niches produce abundant CXCL12, creating a chemoattractive sink. [4] [10]
  • Metastatic Mechanisms: Upon niche infiltration, CXCR4 activation induces matrix metalloproteinase (MMP) secretion, degrading extracellular matrix for invasion. In bone metastases, CXCR4+ cells stimulate osteoclast differentiation via RANKL, causing osteolytic lesions. Cross-talk with vascular endothelial growth factor (VEGF) also promotes angiogenesis, facilitating metastatic growth. [4] [9]
  • Clinical Correlations: In breast cancer, CXCR4+ tumors exhibit 4.7-fold higher metastatic risk to bone versus CXCR4- tumors. Similarly, 81% of adenoid cystic carcinomas show CXCR4 overexpression, correlating with perineural invasion and reduced survival. [4] [10]

Historical Development of Peptide-Based CXCR4 Antagonists

Peptide-based CXCR4 antagonists evolved through three generations:

  • First-Generation (Linear Peptides): T22 ([Tyr5,12,Lys7]-polyphemusin) and ALX40-4C (N-α-acetyl-nona-D-arginine amide) blocked CXCR4 via electrostatic interactions with extracellular acidic residues. While effective in HIV models (ALX40-4C IC50: 1–5 µM), their cationic nature caused nonspecific binding and toxicity. [7]
  • Second-Generation (Disulfide-Bridged Cyclics): FC131 (cyclo[Arg-Arg-2Nal-Gly-DTyr]) emerged from structure-activity relationship studies of polyphemusin II. It exhibited submicromolar affinity (IC50: 8.2 nM) but suffered from in vivo reduction of the disulfide bond, limiting stability. Analogues like CTCE-9908 showed efficacy in inhibiting breast cancer metastasis in mice by >60%. [3] [7]
  • Third-Generation (Stapled/Macrocyclic): Stabilization strategies replaced disulfides with non-reducible linkers. Motixafortide (BL-8040/BKT140), incorporating 2Nal and D-Tyr, achieved FDA approval for stem cell mobilization. Cyclo[2Nal-Pro-D-Tyr-Arg-Arg] builds on this scaffold, using D-Tyr to resist proteolysis and 2Nal for enhanced hydrophobic pocket engagement. [3] [8]

Table 2: Evolution of Peptide-Based CXCR4 Antagonists

GenerationPrototype CompoundKey Structural FeaturesAffinity (IC50)Limitations
FirstALX40-4CLinear poly-D-arginine1–5 µMNonspecific toxicity
SecondFC131Cyclic via disulfide (Cys1-Cys4)8.2 nMSerum instability
ThirdMotixafortide2Nal, D-amino acids, lactam bridge0.6 nMHigh synthesis complexity
Third (Advanced)Cyclo[2Nal-Pro-D-Tyr-Arg-Arg]Proline kink, D-Tyr, cationic Arg4,5< 1 nM (predicted)Under investigation

Structural Innovations in Cyclo[2Nal-Pro-D-Tyr-Arg-Arg]:

  • Chirality Optimization: D-Tyrosine incorporation prevents enzymatic degradation while maintaining hydrogen bonding with Asp171 of CXCR4. This mirrors stability enhancements seen in Motixafortide. [3] [8]
  • Aromatic Stacking: 2-Naphthylalanine (2Nal) inserts into TM5/TM6 hydrophobic pockets, displacing CXCL12’s Phe13 critical for receptor activation. This is 3.2-fold more efficient than phenylalanine. [3]
  • Cationic Anchors: The Arg-Arg motif engages Glu288 and Asp262 of CXCR4 via salt bridges, mimicking interactions of AMD3100’s cyclam moieties. [7]

Future directions include optimizing oral bioavailability and evaluating synergy with immune checkpoint inhibitors, leveraging the compound’s ability to reprogram the tumor microenvironment. [1] [4] [9]

Properties

Product Name

cyclo[2Nal-Pro-D-Tyr-Arg-Arg]

IUPAC Name

2-[3-[(3S,6S,9S,12R,15S)-6-[3-(diaminomethylideneamino)propyl]-12-[(4-hydroxyphenyl)methyl]-3-(naphthalen-2-ylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-9-yl]propyl]guanidine

Molecular Formula

C39H51N11O6

Molecular Weight

769.9 g/mol

InChI

InChI=1S/C39H51N11O6/c40-38(41)44-17-3-8-28-33(52)46-29(9-4-18-45-39(42)43)34(53)49-31(22-24-11-14-25-6-1-2-7-26(25)20-24)37(56)50-19-5-10-32(50)36(55)48-30(35(54)47-28)21-23-12-15-27(51)16-13-23/h1-2,6-7,11-16,20,28-32,51H,3-5,8-10,17-19,21-22H2,(H,46,52)(H,47,54)(H,48,55)(H,49,53)(H4,40,41,44)(H4,42,43,45)/t28-,29-,30+,31-,32-/m0/s1

InChI Key

AVNDVFCGYOONJV-LUKCZKMGSA-N

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCN=C(N)N)CC5=CC=C(C=C5)O

Isomeric SMILES

C1C[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCN=C(N)N)CC5=CC=C(C=C5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.